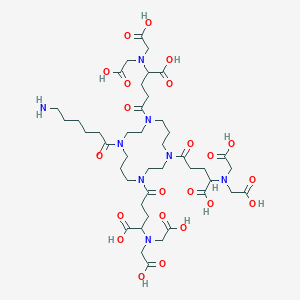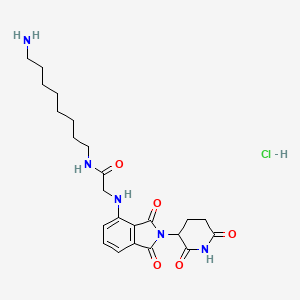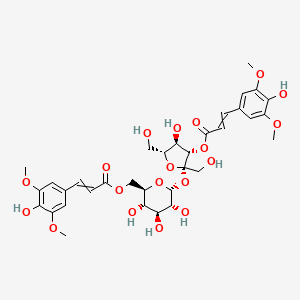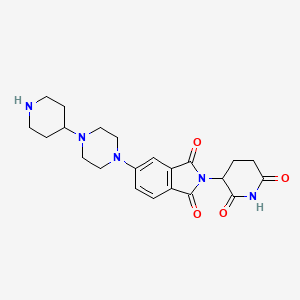![molecular formula C22H28N4O B11934819 2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)
2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). This compound has an IC50 value of 99 nM, indicating its high efficacy in inhibiting the mGlu1 receptor . VU0469650 is primarily used in scientific research to study the modulation of mGlu1 receptors, which are implicated in various neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VU0469650 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure and the subsequent attachment of the piperazine and pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for VU0469650 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
VU0469650 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs of VU0469650 .
Wissenschaftliche Forschungsanwendungen
VU0469650 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of mGlu1 receptors and their role in various chemical pathways.
Biology: Helps in understanding the biological functions of mGlu1 receptors in neuronal signaling and synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia, anxiety, and chronic pain.
Industry: Utilized in the development of new pharmacological agents targeting mGlu1 receptors .
Wirkmechanismus
VU0469650 exerts its effects by binding to the mGlu1 receptor and acting as a negative allosteric modulator. This means it binds to a site on the receptor distinct from the glutamate binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets involved include the mGlu1 receptor and associated signaling pathways that regulate calcium influx and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to VU0469650 include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate .
Uniqueness
What sets VU0469650 apart from these similar compounds is its high selectivity and potency for the mGlu1 receptor, as well as its ability to penetrate the central nervous system effectively. This makes it a valuable tool for studying the specific roles of mGlu1 receptors in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C22H28N4O |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H28N4O/c1-15-14-25(20-3-2-4-24-19(20)13-23)5-6-26(15)21(27)22-10-16-7-17(11-22)9-18(8-16)12-22/h2-4,15-18H,5-12,14H2,1H3/t15-,16?,17?,18?,22?/m1/s1 |
InChI-Schlüssel |
NRWYEXCPHKZKIR-NOCBQHASSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
Kanonische SMILES |
CC1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=C(N=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)

![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)


![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)

![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)

